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Compound of Interest

Compound Name: Glaucin B

CAS No.: 115458-73-6

Cat. No.: B1180768

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Glaucin B, an

aporphine alkaloid of significant interest for its pharmacological properties. The guide covers its

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral

characteristics, offering detailed experimental protocols and data interpretation.

Introduction to Glaucin B
Glaucin B is a naturally occurring alkaloid found in several plant species, most notably in

Glaucium flavum. It is structurally characterized by a tetracyclic aporphine core. Understanding

its spectral properties is crucial for its identification, characterization, and the development of

analytical methods for its quantification in biological and pharmaceutical matrices.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the NMR, MS, and IR

analysis of Glaucin B.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1180768#bc-rfq
https://www.benchchem.com/product/b1180768/docs?utm_src=pdf-body#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/product/b1180768/docs?utm_src=pdf-body#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/product/b1180768/docs?utm_src=pdf-body#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/product/b1180768/docs?utm_src=pdf-body#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180768?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectral data provide detailed information about the molecular structure of

Glaucin B. The following data is based on studies of (+)-glaucine hydrotrifluoroacetate, a salt

of glaucine, and presents the chemical shifts for the major (equatorial N-methyl) and minor

(axial N-methyl) diastereomers observed in solution.[1]

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Glaucin B (as

hydrotrifluoroacetate salt in CD₂Cl₂)[1]

Proton
Major Diastereomer (δ,
ppm, J, Hz)

Minor Diastereomer (δ,
ppm, J, Hz)

H-3 6.78 (s) 6.80 (s)

H-4α 3.15 (dd, 16.5, 4.0) 3.20 (dd, 16.0, 4.5)

H-4β 2.80 (dd, 16.5, 12.0) 2.85 (dd, 16.0, 11.5)

H-5α 3.40 (ddd, 12.0, 4.0, 2.0) 3.45 (m)

H-5β 2.65 (m) 2.70 (m)

H-6a 4.25 (d, 12.0) 4.30 (d, 11.5)

H-7α 3.05 (m) 3.10 (m)

H-7β 2.90 (m) 2.95 (m)

H-8 6.60 (s) 6.62 (s)

H-11 8.10 (s) 8.12 (s)

1-OCH₃ 3.65 (s) 3.67 (s)

2-OCH₃ 3.88 (s) 3.90 (s)

9-OCH₃ 3.92 (s) 3.94 (s)

10-OCH₃ 3.95 (s) 3.97 (s)

N-CH₃ 2.60 (s) 2.95 (s)

Table 2: ¹³C NMR Chemical Shifts (δ) for Glaucin B (as hydrotrifluoroacetate salt in CD₂Cl₂)[1]
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Carbon
Major Diastereomer (δ,
ppm)

Minor Diastereomer (δ,
ppm)

C-1 145.5 145.7

C-1a 127.8 128.0

C-1b 111.5 111.7

C-2 152.0 152.2

C-3 112.5 112.7

C-3a 128.5 128.7

C-4 29.5 29.7

C-5 53.0 53.2

C-6a 62.5 62.7

C-7 35.0 35.2

C-7a 125.0 125.2

C-8 110.0 110.2

C-9 148.0 148.2

C-10 149.5 149.7

C-11 122.0 122.2

C-11a 129.0 129.2

1-OCH₃ 56.0 56.2

2-OCH₃ 61.0 61.2

9-OCH₃ 61.5 61.7

10-OCH₃ 56.5 56.7

N-CH₃ 43.5 47.0

Mass Spectrometry (MS) Data
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Mass spectrometry of Glaucin B provides information on its molecular weight and

fragmentation pattern, which is essential for its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Glaucin B

Parameter Value

Molecular Formula C₂₁H₂₅NO₄

Molecular Weight 355.43 g/mol

Ionization Mode Electrospray Ionization (ESI), Positive

Precursor Ion [M+H]⁺ m/z 356.18

Major Fragment Ions (m/z) 340, 325, 310, 296, 281

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in Glaucin B. The

following table lists the expected characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for Glaucin B

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3050-3000 Aromatic C-H Stretching

2950-2850 Aliphatic C-H Stretching

1610, 1500 Aromatic C=C Stretching

1280-1200 Aryl-O (Ether) Asymmetric Stretching

1150-1050 C-N Stretching

1050-1000 Aryl-O (Ether) Symmetric Stretching

Experimental Protocols
Detailed methodologies for the spectral analysis of Glaucin B are provided below.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Glaucin B in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated methylene chloride (CD₂Cl₂). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300

MHz or higher.

¹H NMR Acquisition:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-15 ppm

¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0-200 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs).

Mass Spectrometry
Sample Preparation: Prepare a stock solution of Glaucin B in methanol or acetonitrile at a

concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL

with the mobile phase.
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

Flow Rate: 0.2-0.4 mL/min.

MS Conditions:

Ionization Mode: ESI Positive.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Collision Gas: Argon.

MS1 Scan Range: m/z 100-500.

MS/MS: Select the precursor ion [M+H]⁺ (m/z 356.2) for collision-induced dissociation

(CID) and acquire product ion scans.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix 1-2 mg of Glaucin B with approximately 100-200 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for KBr) or the clean ATR crystal.

Visualizations
The following diagrams illustrate the workflow for spectral data analysis and the fragmentation

pathway of Glaucin B.
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Spectral Data Analysis Workflow for Glaucin B
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Spectral analysis workflow for Glaucin B.
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Mass Spectrometry Fragmentation Pathway of Glaucin B
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Mass spectrometry fragmentation of Glaucin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1180768/docs#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/product/b1180768/docs#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/product/b1180768/docs#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/product/b1180768/docs#spectral-data-analysis-of-glaucin-b-a-technical-guide
https://www.benchchem.com/product/b1180768?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180768?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

